molecular formula C26H25NO5S B11325407 ethyl 4,5-dimethyl-2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11325407
M. Wt: 463.5 g/mol
InChI Key: DJSVERWZAJHQCF-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Preparation Methods

The synthesis of ETHYL 4,5-DIMETHYL-2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]THIOPHENE-3-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate benzopyran and amido groups under controlled reaction conditions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing thiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 4,5-DIMETHYL-2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized thiophene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens and nitrating agents.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds and expanding its molecular framework.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiophene ring and benzopyran moiety enable it to bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

ETHYL 4,5-DIMETHYL-2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

The uniqueness of ETHYL 4,5-DIMETHYL-2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H25NO5S

Molecular Weight

463.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C26H25NO5S/c1-5-31-26(30)22-15(3)16(4)33-24(22)27-23(28)18-10-11-20-19(12-18)13-21(32-25(20)29)17-8-6-14(2)7-9-17/h6-12,21H,5,13H2,1-4H3,(H,27,28)

InChI Key

DJSVERWZAJHQCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)C

Origin of Product

United States

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